N'-(2-chloropropanoyl)-3-methylbenzohydrazide
Description
N'-(2-Chloropropanoyl)-3-methylbenzohydrazide is a benzohydrazide derivative characterized by a 3-methylbenzohydrazide core substituted with a 2-chloropropanoyl group. The 2-chloropropanoyl moiety introduces both steric bulk and electron-withdrawing effects, which influence reactivity, molecular packing, and biological activity.
Key structural features include:
- Hydrazide backbone: Enables hydrogen bonding and metal coordination.
- 3-Methylbenzoyl group: Enhances lipophilicity and modulates electronic properties.
- 2-Chloropropanoyl substituent: Contributes to halogen bonding and steric effects.
Properties
IUPAC Name |
N'-(2-chloropropanoyl)-3-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-4-3-5-9(6-7)11(16)14-13-10(15)8(2)12/h3-6,8H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPNEJQWSWQCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloropropanoyl)-3-methylbenzohydrazide typically involves the reaction of 2-chloropropionyl chloride with 3-methylbenzohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 2-chloropropionyl chloride: This intermediate is synthesized by chlorination of propionyl chloride using chlorine gas in the presence of a catalyst at a temperature range of 53-55°C.
Reaction with 3-methylbenzohydrazide: The 2-chloropropionyl chloride is then reacted with 3-methylbenzohydrazide in an appropriate solvent, such as dichloromethane, under reflux conditions to yield N’-(2-chloropropanoyl)-3-methylbenzohydrazide.
Industrial Production Methods
Industrial production of N’-(2-chloropropanoyl)-3-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloropropanoyl)-3-methylbenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Major Products
Substitution: Formation of azides or thiols.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Basic Information
- IUPAC Name : N'-(2-chloropropanoyl)-3-methylbenzohydrazide
- Molecular Formula : C10H11ClN2O2
- Molecular Weight : 226.66 g/mol
- CAS Number : 50677-24-2
Structural Characteristics
The compound features a hydrazide functional group, which is known for its reactivity and ability to form various derivatives. The presence of the chloropropanoyl moiety enhances its electrophilic properties, making it suitable for further chemical modifications.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the context of anti-cancer and anti-inflammatory activities. Research indicates that compounds with hydrazide functionalities can exhibit significant biological activity due to their ability to interact with various biological targets.
Case Study: Anti-Cancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several hydrazide derivatives, including this compound, and evaluated their cytotoxicity against different cancer cell lines. The results demonstrated that this compound exhibited notable cytotoxic effects, suggesting its potential as a lead compound for further development in cancer therapy .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.
Agricultural Chemistry
Research indicates that derivatives of this compound may possess herbicidal properties. Studies have shown that certain hydrazides can inhibit plant growth by interfering with hormonal pathways.
Case Study: Herbicidal Activity
In field trials, formulations containing this compound were tested against common weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an environmentally friendly herbicide .
Table 2: Synthesis Conditions
| Reactants | Conditions | Yield (%) |
|---|---|---|
| 3-Methylbenzohydrazide + 2-Chloropropanoyl Chloride | Base (e.g., NaOH), Reflux | 85 |
Mechanism of Action
The mechanism of action of N’-(2-chloropropanoyl)-3-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The pathways involved may include the formation of reactive intermediates that interact with cellular components, resulting in biological effects.
Comparison with Similar Compounds
Table 1: Crystallographic Data of Selected Hydrazides
- Chloro vs. Methyl Substituents: The 3-chloro derivative (1) crystallizes in a monoclinic system with smaller unit cell volume, indicating tighter packing due to halogen bonding (C–Cl∙∙∙O/N interactions) . In contrast, the 3-methyl analog (2) adopts an orthorhombic system with larger volume, reflecting steric hindrance from the methyl group.
- Hydrogen Bonding : Both compounds form intramolecular O–H∙∙∙N and intermolecular N–H∙∙∙O bonds, but the chloro derivative exhibits stronger halogen-mediated interactions, enhancing lattice stability .
Spectroscopic and Electronic Properties
Table 3: Key Spectral Data
- IR Spectroscopy : Both compounds show strong C=O stretches near 1680–1690 cm⁻¹, confirming hydrazide formation . The copper complex (H2L-Cu) exhibits a shifted C=O band (1680 → 1612 cm⁻¹) due to metal coordination .
- Electronic Spectra : The 260–290 nm bands correspond to π→π* transitions in aromatic systems. The copper complex displays ligand-to-metal charge transfer (LMCT) at 390 nm and d-d transitions at 640 nm .
Biological Activity
N'-(2-chloropropanoyl)-3-methylbenzohydrazide is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
This compound is a hydrazone derivative characterized by the presence of a chloropropanoyl group attached to a 3-methylbenzohydrazide moiety. The synthesis typically involves the reaction of 3-methylbenzohydrazide with 2-chloropropanoyl chloride in the presence of a suitable base, such as triethylamine, to facilitate the formation of the hydrazone linkage.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of apoptotic signaling pathways. The compound's ability to inhibit tumor cell proliferation suggests its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory activity. Experimental models have indicated that it reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating symptoms associated with inflammatory conditions.
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound inhibited growth effectively at concentrations as low as 25 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .
- Cancer Cell Line Studies : In research involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .
- Inflammation Models : In vivo models of inflammation demonstrated that treatment with this compound significantly reduced edema and inflammatory markers compared to control groups, suggesting its utility in managing inflammatory diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
